Cas no 80935-77-9 (2,6-naphthyridin-1-ol)

2,6-naphthyridin-1-ol structure
2,6-naphthyridin-1-ol structure
Nom du produit:2,6-naphthyridin-1-ol
Numéro CAS:80935-77-9
Le MF:C8H6N2O
Mégawatts:146.14604139328
MDL:MFCD14586354
CID:707919
PubChem ID:817743

2,6-naphthyridin-1-ol Propriétés chimiques et physiques

Nom et identifiant

    • 2,6-Naphthyridin-1(2H)-one
    • 2H-[2,6]Naphthyridin-1-one
    • 2H-2,6-naphthyridin-1-one
    • 2,6-naphthyridin-1-ol
    • 1,2-Dihydro-2,6-naphthyridin-1-one
    • 2,6-Naphthyridine-1(2H)-one
    • AKOS037875201
    • 1-Hydroxy-2,6-naphthyridine
    • 80935-77-9
    • MFCD06762736
    • AC-907/34119042
    • J-507529
    • SCHEMBL243725
    • EN300-191080
    • DTXSID70355852
    • 2,6-naphthyridin-1 (2H)-one
    • [2,6]naphthyridin-1-ol
    • CHEMBL3769601
    • AS-38554
    • BDBM50150022
    • AKOS006352029
    • SY007173
    • AB29154
    • CS-W019819
    • XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • MDL: MFCD14586354
    • Piscine à noyau: 1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
    • La clé Inchi: XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • Sourire: O=C1C2C(=CN=CC=2)C=CN1

Propriétés calculées

  • Qualité précise: 146.04800
  • Masse isotopique unique: 146.048012819g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0
  • Complexité: 200
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 42Ų

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.267
  • Point de fusion: No data available
  • Point d'ébullition: 425.594°C at 760 mmHg
  • Point d'éclair: 211.192°C
  • Indice de réfraction: 1.603
  • Le PSA: 45.75000
  • Le LogP: 0.92310
  • Pression de vapeur: No data available

2,6-naphthyridin-1-ol Informations de sécurité

2,6-naphthyridin-1-ol Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2,6-naphthyridin-1-ol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-191080-0.1g
2,6-naphthyridin-1-ol
80935-77-9 95%
0.1g
$124.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-5g
2,6-Naphthyridin-1(2H)-one
80935-77-9
5g
¥11656.0 2021-09-08
TRC
N373548-500mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
500mg
$ 295.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-1g
2,6-naphthyridin-1-ol
80935-77-9 97%
1g
3501.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-50mg
2,6-naphthyridin-1-ol
80935-77-9 97%
50mg
339.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-200mg
2,6-naphthyridin-1-ol
80935-77-9 97%
200mg
930.0CNY 2021-07-14
TRC
N373548-50mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
50mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
100mg
¥636.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-250mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
250mg
¥946.0 2021-09-08
Ambeed
A232535-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9 97%
100mg
$43.0 2025-03-04

2,6-naphthyridin-1-ol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Référence
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
3.2 Reagents: Sodium carbonate Solvents: Water
Référence
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
3.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
4.2 Reagents: Sodium carbonate Solvents: Water
Référence
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Référence
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Référence
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Référence
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Référence
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Synthetic Routes 8

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
2.2 Reagents: Sodium carbonate Solvents: Water
Référence
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
3.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Référence
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Référence
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Référence
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

2,6-naphthyridin-1-ol Raw materials

2,6-naphthyridin-1-ol Preparation Products

2,6-naphthyridin-1-ol Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80935-77-9)2,6-naphthyridin-1-ol
A852618
Pureté:99%/99%
Quantité:1g/5g
Prix ($):214.0/799.0